molecular formula C10H10N2O2 B1407246 Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate CAS No. 1256809-63-8

Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

Cat. No.: B1407246
CAS No.: 1256809-63-8
M. Wt: 190.2 g/mol
InChI Key: IYTGHSWVWZKGAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for “Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate” involves the reaction of 3-methyl-1H-pyrrolo [2,3-b]pyridine-4-carboxylic acid with methanol in the presence of a dehydrating agent. The reaction is carried out under heat and the product is isolated by filtration, washed with water, and dried under vacuum.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring fused to a pyridine . The empirical formula is C9H8N2O2 .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . The SMILES string is COC(=O)c1ccc2[nH]ccc2n1 . The InChI is 1S/C9H8N2O2/c1-13-9(12)8-3-2-6-7(11-8)4-5-10-6/h2-5,10H,1H3 .

Scientific Research Applications

Synthesis and Chemical Transformations

Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate and its derivatives have been widely used in the synthesis of novel molecules with potential applications in various fields. Moloney (2001) highlighted its use in the synthesis of novel molecules aimed at anti-inflammatory applications. Similarly, Kaigorodova et al. (2004) detailed the synthesis of substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, showcasing the versatility of this compound in chemical reactions. Further, Galenko et al. (2019) developed a method for the synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, indicating the compound's role in the synthesis of pyrrole derivatives (Moloney, 2001), (Kaigorodova et al., 2004), (Galenko et al., 2019).

Structural and Spectral Analysis

The compound has also been a subject of structural and spectral analysis to understand its properties better. Bahgat et al. (2009) conducted detailed FT-IR and FT-Raman spectra analyses of related compounds, providing insight into the structural and spectral characteristics of these molecules (Bahgat et al., 2009).

Antitumor Activity

Notably, the compound has been used in the synthesis of molecules with potential antitumor activities. Carbone et al. (2013) described the synthesis of nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and their biological effects in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), indicating the compound's significance in medicinal chemistry (Carbone et al., 2013).

Properties

IUPAC Name

methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-4-11-9-8(6)3-7(5-12-9)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTGHSWVWZKGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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